2,2-Dichloro-1,1,1,3,3-pentafluoropropane

Descripción general

Descripción

2,2-Dichloro-1,1,1,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is slightly soluble in water. This compound is known for its stability and inertness under many conditions, making it useful in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene. This reaction typically requires specific conditions, including controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to prevent any side reactions and to ensure the safety of the operation .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is chemically inert in many situations but can undergo reactions with strong reducing agents and oxidizing agents under extreme conditions . It does not readily participate in common organic reactions such as oxidation or reduction under normal conditions.

Common Reagents and Conditions: When reacting with strong reducing agents, such as active metals, or strong oxidizing agents, this compound can undergo decomposition or other chemical transformations. These reactions typically require high temperatures or the presence of catalysts to proceed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with strong oxidizing agents may produce various chlorinated and fluorinated by-products .

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

HCFC-225aa is primarily used as a refrigerant in various cooling systems. Its properties make it suitable for:

- Chillers : HCFC-225aa is effective in large chillers used in commercial and industrial applications.

- Refrigeration Systems : It serves as a replacement for older refrigerants like CFCs and HCFCs that are being phased out due to environmental concerns.

| Application | Description |

|---|---|

| Chillers | Used in large commercial chillers for cooling. |

| Refrigeration | Acts as a refrigerant in various refrigeration systems. |

Solvent Applications

The compound is also employed as a solvent in cleaning applications:

- Aerospace Industry : HCFC-225aa has been used by NASA and the Department of Defense for cleaning oxygen breathing systems due to its effectiveness and low toxicity compared to traditional solvents like CFC-113 .

| Industry | Application |

|---|---|

| Aerospace | Cleaning agent for propulsion oxygen systems. |

Firefighting Agent

Due to its non-flammable nature under certain conditions, HCFC-225aa has been explored as a potential firefighting agent. Its effectiveness in suppressing fires makes it valuable in specific industrial scenarios.

Synthesis of Other Compounds

HCFC-225aa serves as a precursor in the synthesis of other fluorinated compounds:

- HFO-1234yf : It can be converted into 1,1-dichloro-2,3,3,3-tetrafluoropropene (HFO-1234yf), which is used as a refrigerant with a very low global warming potential (GWP) .

| Compound Synthesized | Application |

|---|---|

| HFO-1234yf | Low GWP refrigerant used in mobile air conditioning. |

Case Study 1: Use in Aerospace Cleaning

A study conducted by NASA highlighted the transition from CFC-based solvents to HCFC-225aa for cleaning oxygen systems. The switch was made to comply with the Montreal Protocol's regulations on ozone-depleting substances while maintaining cleaning efficacy and safety standards.

Case Study 2: Toxicity Assessment

Research on the toxicity of HCFC-225aa indicates that it has low potential for adverse effects on human health when used within recommended limits. Studies have shown that exposure to high concentrations can lead to mild cardiac effects but generally does not pose significant health risks under normal usage conditions .

Mecanismo De Acción

The mechanism by which 2,2-Dichloro-1,1,1,3,3-pentafluoropropane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its stability and inertness allow it to act as a solvent or cleaning agent without undergoing significant chemical changes. The molecular targets and pathways involved are related to its ability to dissolve or remove contaminants from surfaces .

Comparación Con Compuestos Similares

Similar Compounds:

- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane

- 1,1-Dichloro-1,2,2,3,3-pentafluoropropane

- 3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Uniqueness: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly useful in industrial applications where inertness is crucial .

Actividad Biológica

2,2-Dichloro-1,1,1,3,3-pentafluoropropane (also known as HCFC-225aa) is a halogenated compound primarily used in industrial applications such as refrigerants and solvents. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and relevant case studies.

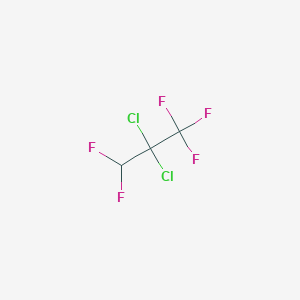

Chemical Structure and Properties

The molecular formula of this compound is C3HCl2F5. Its structure consists of five fluorine atoms and two chlorine atoms attached to a propane backbone. This unique arrangement contributes to its chemical reactivity and stability under various conditions.

General Toxicity

Research indicates that this compound exhibits low toxicity. In a 90-day inhalation study involving rats exposed to concentrations of up to 50,000 ppm, the primary histopathological finding was an increased incidence of myocarditis characterized by mononuclear inflammatory cell infiltration and degenerated myocardial fibers . Notably, this myocarditis is considered rare for hydrofluorocarbons following repeated exposure.

Mutagenicity and Teratogenicity

Biotransformation and Metabolism

The biotransformation of this compound has been investigated using rat liver microsomes. The compound undergoes metabolic conversion primarily to trifluoropropionic acid (TFPA), which has been implicated in cardiotoxicity . The metabolic pathways involve oxidative dehalogenation processes that yield reactive metabolites capable of inducing cellular damage.

Key Findings from Metabolism Studies

- Metabolite Identification : The major metabolite identified was trifluoropropionic acid. Its formation was linked to observed cardiac effects in animal models .

- In Vitro Studies : In vitro studies demonstrated that liver microsomes could effectively convert the compound into TFPA under controlled conditions .

Cardiotoxicity Observations

A notable case study highlighted the effects of prolonged exposure to high concentrations of this compound on rat models. Exposure led to significant cardiac lesions and inflammatory responses consistent with myocarditis. The study concluded that while the compound is generally safe at lower concentrations, high-level exposure poses risks for cardiac health .

Environmental Impact

The environmental implications of this compound have also been assessed. It is classified as having a low ozone-depleting potential; however, its persistence in the atmosphere raises concerns regarding its contribution to greenhouse gas emissions and climate change .

Summary Table: Biological Activity Overview

| Parameter | Finding |

|---|---|

| Chemical Formula | C3HCl2F5 |

| Toxicity Level | Low toxicity; no mutagenic or teratogenic effects |

| Primary Metabolite | Trifluoropropionic acid (TFPA) |

| Key Health Effects | Mild myocarditis at high exposure levels |

| Environmental Classification | Low ozone-depleting potential |

Propiedades

IUPAC Name |

2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(5,1(6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWUXLHWYRSHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042024 | |

| Record name | 2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloro-1,1,1,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

128903-21-9 | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128903-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225aa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128903219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801K277HE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.